N-butyl-N'-(5-chloro-2-methylphenyl)ethanediamide
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Overview
Description
N-butyl-N’-(5-chloro-2-methylphenyl)oxamide is an organic compound that belongs to the class of oxamides It is characterized by the presence of a butyl group, a chloro-substituted methylphenyl group, and an oxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N’-(5-chloro-2-methylphenyl)oxamide typically involves the reaction of 5-chloro-2-methylaniline with butyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction can be represented as follows:
5-chloro-2-methylaniline+butyl isocyanate→N-butyl-N’-(5-chloro-2-methylphenyl)oxamide
Industrial Production Methods
Industrial production of N-butyl-N’-(5-chloro-2-methylphenyl)oxamide may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-butyl-N’-(5-chloro-2-methylphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxamide group to amines.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amines and other reduced products.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-butyl-N’-(5-chloro-2-methylphenyl)oxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-butyl-N’-(5-chloro-2-methylphenyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-butyl-N’-(3-chloro-2-methylphenyl)oxamide
- N-butyl-N’-(4-chloro-2-methylphenyl)oxamide
Uniqueness
N-butyl-N’-(5-chloro-2-methylphenyl)oxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The position of the chloro and methyl groups can affect the compound’s interaction with molecular targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-butyl-N'-(5-chloro-2-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-3-4-7-15-12(17)13(18)16-11-8-10(14)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZGMKQVVOMYJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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